2-(Methoxymethyl)cyclobutan-1-one
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Overview
Description
2-(Methoxymethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a cyclobutanone derivative, characterized by the presence of a methoxymethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out under photochemical conditions, where the reactants are exposed to ultraviolet light to facilitate the formation of the cyclobutane ring. The methoxymethyl group can be introduced through subsequent functionalization reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Methoxymethyl)cyclobutan-1-one has several applications in scientific research:
Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its unique structural properties.
Industry: It can be utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclobutan-1-one depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Cyclobutanone: The parent compound without the methoxymethyl group.
2-Methylcyclobutanone: A similar compound with a methyl group instead of a methoxymethyl group.
2-(Hydroxymethyl)cyclobutan-1-one: A compound with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness: 2-(Methoxymethyl)cyclobutan-1-one is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(methoxymethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-4-5-2-3-6(5)7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGESYFROEOXGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935596-52-3 |
Source
|
Record name | 2-(methoxymethyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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